N-[(4-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide
Overview
Description
N-[(4-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide is a complex organic compound that features a quinoline core substituted with a nitro group and a hydroxy group The compound also contains a chlorophenyl group and a pentanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide typically involves multiple steps:
Formation of 8-hydroxy-5-nitroquinoline: This can be achieved by nitration of 8-hydroxyquinoline using a mixture of concentrated sulfuric acid and nitric acid.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Pentanamide Moiety: The final step involves the reaction of the intermediate with pentanoyl chloride in the presence of a base such as pyridine to form the pentanamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide is not fully understood, but it is believed to involve multiple pathways:
Molecular Targets: The compound may interact with various enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler analogue with known antimicrobial properties.
5-Nitroquinoline: Another analogue with a nitro group but lacking the hydroxy and chlorophenyl groups.
Chlorophenylquinoline: Lacks the nitro and hydroxy groups but contains the chlorophenyl group.
Uniqueness
N-[(4-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide is unique due to its combination of functional groups, which may confer a broader range of biological activities and chemical reactivity compared to its simpler analogues.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-2-3-6-18(26)24-19(13-7-9-14(22)10-8-13)16-12-17(25(28)29)15-5-4-11-23-20(15)21(16)27/h4-5,7-12,19,27H,2-3,6H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVKVMVMEOBSPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C1=CC=C(C=C1)Cl)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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